molecular formula C12H13N3O2S B1349273 [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid CAS No. 305337-11-5

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

Cat. No.: B1349273
CAS No.: 305337-11-5
M. Wt: 263.32 g/mol
InChI Key: XYDMEZQTZHRQNA-UHFFFAOYSA-N
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Description

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid (CAS 305337-11-5 ) is a high-value chemical intermediate designed for research and development, particularly in medicinal chemistry. This compound belongs to the 1,2,4-triazole-3-thioacetic acid family, a class known for its significant pharmacological potential and versatility in organic synthesis . The core research value of this compound lies in its role as a key precursor for the synthesis of more complex derivatives with enhanced biological activity. It serves as a fundamental building block for the creation of various functionalized molecules, including salts, esters, amides, and, most notably, hydrazide derivatives . For instance, it can be used to synthesize N′-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide , a hydrazide with a molecular formula of C19H19N5O3S. This highlights its utility in constructing molecular hybrids, which are often explored for multi-target therapeutic profiles. From a physicochemical standpoint, related 1,2,4-triazole-3-thioacetic acids have been found to possess favorable acid-base properties (pKa values around 4) , which can influence their absorption profile in biological systems. This characteristic suggests that compounds derived from this intermediate could be effectively absorbed in the acidic environment of the stomach, making them suitable candidates for oral drug formulations . Research into similar triazole-thioacetic acid structures indicates potential applications across various therapeutic areas, and the structural features of this compound make it a promising scaffold for investigating antimicrobial, anti-inflammatory, and antioxidant activities . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDMEZQTZHRQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355011
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305337-11-5
Record name 2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305337-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid

The compound is synthesized through a reaction involving 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole derivatives with chloroacetic acid. This synthetic pathway allows for the introduction of the thio group, which is crucial for enhancing the pharmacological properties of the resulting compounds .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that certain synthesized triazole derivatives demonstrated potent activity against various bacterial strains, suggesting their potential as effective antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer effects of triazole derivatives. For instance, compounds related to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The structure–activity relationship (SAR) analysis revealed that modifications on the triazole ring significantly influenced anticancer activity.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Compounds derived from this structure exhibited strong reducing power and free radical scavenging abilities, making them suitable candidates for developing antioxidant agents .

Pharmaceutical Development

The synthesis of this compound and its derivatives is essential for pharmaceutical research aimed at developing new drugs. The compound's low toxicity and high efficacy profile make it a valuable candidate for further development into therapeutic agents for treating infections and cancers .

Drug Formulation

Due to its diverse biological activities, formulations containing this compound are being explored for use in combination therapies. These formulations aim to enhance the therapeutic outcomes by leveraging the synergistic effects of multiple active ingredients .

Case Studies

Study Objective Findings
Evaluate antimicrobial efficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Assess anticancer potentialShowed selective cytotoxicity against A549 lung cancer cells with IC50 values indicating strong activity.
Investigate antioxidant propertiesExhibited higher reducing power compared to standard antioxidants like ascorbic acid.

Comparison with Similar Compounds

Table 1: Structural Analogs and Their Properties

Compound Name Substituents (Position 4, 5) Melting Point (°C) Key Biological Activity Notable Features Reference
Target Compound 4-Ethyl, 5-Phenyl Not reported Under investigation Base structure for derivatives
Lesinurad (URAT1 inhibitor) 4-Cyclopropylnaphthalenyl, 5-Bromo Not reported Uric acid reabsorption inhibition FDA-approved for gout therapy
2-((5-(Thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 4-H, 5-Thiophen-3-ylmethyl 188–189 Antimicrobial High yield (79%)
2-((4-Phenyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 4-Phenyl, 5-Thiophen-2-ylmethyl 171–172 Antimicrobial Moderate lipophilicity
Tryfuzol® (Morpholine salt) 4-Phenyl, 5-Furan-2-yl Not reported Immunomodulatory, Antioxidant Enhanced solubility via morpholine
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 4-Allyl, 5-Pyridin-2-yl 109–111 Not reported Synthesized in DMF:EtOH (8:2)

Physicochemical Properties

  • Melting Points : Electron-withdrawing groups (e.g., bromo in Lesinurad) and hydrogen-bonding substituents (e.g., pyridinyl in ) elevate melting points due to enhanced crystal lattice stability .
  • Solubility : Morpholine or salt formation (e.g., Tryfuzol®) improves water solubility, critical for oral bioavailability .

Biological Activity

[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid is a compound belonging to the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S. Its structure includes a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular Weight253.31 g/mol
CAS Number681226-33-5
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the phenyl group enhances this activity by improving interactions with microbial targets.

Antioxidant Properties

Studies have demonstrated that triazole derivatives possess antioxidant activities. For example, mercapto-substituted 1,2,4-triazoles have been reported to exhibit high antioxidant capabilities, which are beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various metabolic enzymes. It shows potential as an acetylcholinesterase (AChE) inhibitor, which could be useful in treating neurological disorders such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR of triazole derivatives indicates that modifications on the phenyl ring and the alkyl chain significantly influence biological activity. For instance:

  • Phenyl Substituents : Electron-donating groups on the phenyl ring enhance antimicrobial activity.
  • Alkyl Chain Length : Longer alkyl chains may reduce activity due to steric hindrance .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against S. aureus and found that modifications led to improved minimum inhibitory concentrations (MICs), with some compounds exhibiting MIC values lower than standard antibiotics like vancomycin .
  • Neuroprotective Effects : Another research focused on the neuroprotective effects of triazole derivatives in models of oxidative stress. The study reported that certain compounds significantly reduced neuronal cell death induced by oxidative agents .

Q & A

Q. What are the standard synthetic protocols for [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid and its derivatives?

The synthesis typically involves cyclization of hydrazides with ethyl isothiocyanate in acidic media. For example, sodium salts of precursors (e.g., 3-methylxanthine) are reacted with ethyl isothiocyanate, followed by intramolecular cyclization to form the triazole core. Subsequent thioether formation with chloroacetic acid derivatives yields the target compound. Purification is achieved via recrystallization (e.g., acetic acid) to ensure ≥98% purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

Characterization employs a multi-technique approach:

  • Elemental analysis to verify stoichiometry.
  • IR spectroscopy to confirm functional groups (e.g., C=S, C=O).
  • ¹H/¹³C NMR to resolve substituent positions and confirm regiochemistry.
  • Chromatography-mass spectrometry (LC-MS) to assess purity and molecular weight.
  • Thin-layer chromatography (TLC) for monitoring reaction progress .

Q. What in vitro biological screening models are used to evaluate its antimicrobial potential?

Standard assays include:

  • Agar dilution or broth microdilution to determine MIC (minimum inhibitory concentration) against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans).
  • Time-kill kinetics to assess bactericidal/fungicidal activity.
  • Biofilm inhibition assays for anti-persister activity. Data interpretation requires normalization to positive controls (e.g., fluconazole, ciprofloxacin) .

Advanced Research Questions

Q. How can computational methods predict acute toxicity and guide drug development?

Quantitative structure-activity relationship (QSAR) models and tools like TEST (Toxicity Estimation Software Tool) predict LD₅₀ and organ-specific toxicity. Molecular docking identifies potential off-target interactions (e.g., cytochrome P450 enzymes). For example, methoxy-substituted derivatives show reduced hepatotoxicity predictions compared to halogenated analogs, guiding lead optimization .

Q. How to resolve contradictions in biological activity data between structural analogs?

Discrepancies (e.g., reduced antiradical activity in compound 9 vs. others) are addressed via:

  • SAR analysis : Correlating substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings) with activity.
  • Solubility studies : Measuring logP to assess bioavailability differences.
  • Redox profiling : Electron paramagnetic resonance (EPR) to quantify radical scavenging efficiency .

Q. What strategies optimize reaction yields in multi-step synthesis?

Key optimizations include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes).
  • Catalytic additives (e.g., morpholine) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

Q. How to design derivatives targeting specific biological pathways?

Rational design strategies:

  • Bioisosteric replacement : Substituting the phenyl group with thiophene or furan for enhanced membrane permeability.
  • Prodrug development : Esterification of the acetic acid moiety to improve oral bioavailability.
  • Hybrid molecules : Conjugation with xanthine or thiadiazole moieties to target dual pathways (e.g., antimicrobial + anti-inflammatory) .

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